molecular formula C18H18NO8P B13391960 Fmoc-Ser(POH)-OH

Fmoc-Ser(POH)-OH

Cat. No.: B13391960
M. Wt: 407.3 g/mol
InChI Key: LGDJNCRIHRFKML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Ser(POH)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-serine (phospho), is a derivative of serine, an amino acid. This compound is commonly used in peptide synthesis, particularly in the field of solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective group for the amino function, allowing for selective deprotection and subsequent peptide bond formation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ser(POH)-OH typically involves the protection of the serine hydroxyl group with a phospho group and the amino group with an Fmoc group. The process generally follows these steps:

    Protection of the Hydroxyl Group: The hydroxyl group of serine is protected using a phospho group.

    Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced through a reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) allows for efficient production and easy purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Ser(POH)-OH undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

    Coupling Reactions: The free amino group can participate in peptide bond formation with activated carboxyl groups of other amino acids.

    Phosphorylation: The phospho group can undergo further modifications or be involved in phosphorylation reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deprotected serine derivatives, peptide chains, and phosphorylated peptides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Fmoc-Ser(POH)-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-Ser(POH)-OH primarily involves its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The phospho group can mimic phosphorylation, allowing for the study of phosphorylated peptides and their interactions with other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Ser-OtBu: A serine derivative with a tert-butyl group protecting the hydroxyl group.

    Fmoc-Ser(tBu)-OH: Another serine derivative with a tert-butyl group protecting the hydroxyl group.

    Fmoc-Ser(PO3H2)-OH: A serine derivative with a phosphoric acid group.

Uniqueness

Fmoc-Ser(POH)-OH is unique due to its phospho group, which allows for the study of phosphorylation and its effects on peptide and protein function. This makes it particularly valuable in research focused on cellular signaling and post-translational modifications .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phosphonooxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18NO8P/c20-17(21)16(10-27-28(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDJNCRIHRFKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COP(=O)(O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18NO8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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